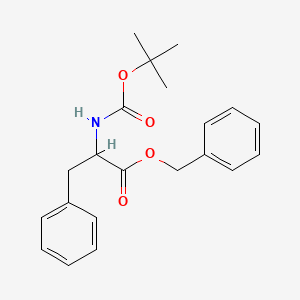

Boc-Phe-OBzl

Description

Significance of Protected Amino Acid Derivatives in Synthetic Chemistry

The chemical synthesis of peptides, which are chains of amino acids linked by amide (peptide) bonds, is a complex undertaking. wikipedia.org Amino acids are bifunctional molecules, containing both an amino group (-NH2) and a carboxyl group (-COOH). To form a specific peptide sequence and prevent unwanted side reactions, such as self-polymerization, it is essential to temporarily block, or "protect," these reactive groups. wikipedia.orgbiosynth.com This is the fundamental role of protecting groups in peptide synthesis. biosynth.comug.edu.pl

An ideal protecting group strategy allows for the selective removal of one group while others remain intact, a concept known as orthogonality. biosynth.compeptide.com In solid-phase peptide synthesis (SPPS), where the peptide is built step-by-step on a solid resin support, two primary strategies have become dominant: the Fmoc/tBu and the Boc/Bzl approaches. wikipedia.org The Boc/Bzl strategy is considered "quasi-orthogonal" because both the Boc (tert-butyloxycarbonyl) and Bzl (benzyl) groups are acid-labile. biosynth.compeptide.com However, their successful application relies on the significant difference in the acid strength required for their removal. biosynth.compeptide.com The temporary N-terminal Boc group can be cleaved with moderate acids like trifluoroacetic acid (TFA), while the more permanent side-chain and C-terminal protecting groups, such as benzyl (B1604629) esters, require very strong acids like anhydrous hydrogen fluoride (B91410) (HF) for cleavage. wikipedia.orgpeptide.com This differential lability enables the controlled, stepwise elongation of the peptide chain. chempep.com The use of such derivatives facilitates the production of peptides that may be difficult to express in bacteria, allows the incorporation of unnatural amino acids, and enables modifications to the peptide backbone. wikipedia.orgamerigoscientific.com

Overview of Boc-Phe-OBzl as a Key Building Block in Peptide Synthesis

This compound is a quintessential example of a doubly protected amino acid derivative used in peptide synthesis. It consists of the amino acid L-phenylalanine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is protected as a benzyl ester (OBzl).

The Boc group serves as the temporary shield for the N-terminus. It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). libretexts.org Its key feature is its stability to most nucleophiles and bases but its easy removal under moderately acidic conditions, most commonly a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.comorganic-chemistry.org After the Boc group is cleaved, the resulting protonated amine is neutralized to allow coupling with the next incoming protected amino acid. peptide.com

The benzyl ester (OBzl) protects the C-terminus of the phenylalanine. Carboxyl groups are often protected as benzyl esters, which can be introduced through standard esterification methods. libretexts.org This group is stable to the mildly acidic conditions used to remove the Boc group, ensuring the integrity of the C-terminus throughout the chain assembly process. chempep.com The benzyl ester is typically cleaved at the end of the synthesis during the final deprotection step, often concurrently with the cleavage of the peptide from the solid resin support, using a strong acid like HF. chempep.com

This combination makes this compound a valuable building block, particularly in the Boc/Bzl strategy for both solution-phase and solid-phase peptide synthesis. wikipedia.orgprepchem.com It allows for the controlled incorporation of a phenylalanine residue at a specific position in a growing peptide chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate | |

| CAS Number | 66617-58-1 | scbt.com |

| Molecular Formula | C₂₁H₂₅NO₄ | scbt.comaksci.com |

| Molecular Weight | 355.43 g/mol | scbt.comaksci.com |

| Physical State | Solid | aksci.com |

| Melting Point | 63-64 °C | oup.com |

| Appearance | White solid | |

| Relative Density | 1.12 | aksci.com |

| Refractive Index | 1.54 | aksci.com |

Scope and Emerging Research Trajectories for this compound

The utility of this compound extends beyond the routine synthesis of simple peptides. It is a crucial starting material in the development of complex and biologically active molecules. Research involving this building block is focused on several key areas:

Bioactive and Therapeutic Peptides: this compound is widely used in the synthesis of peptide-based drug candidates. chemimpex.com These synthetic peptides can be designed for high specificity and efficacy. amerigoscientific.comchemimpex.com For instance, it has been used in the synthesis of peptide aldehyde inhibitors of the 20S proteasome, a target for cancer therapy. nih.gov In one study, Boc-L-Asp(OBzl)-L-Phe-L-Leucinal was synthesized as part of a series of potential inhibitors. nih.gov

Advanced Synthetic Methodologies: Researchers are continuously developing new methods for peptide synthesis where building blocks like this compound are integral. This includes its application in the synthesis of challenging sequences, such as those containing didehydro-amino acids, which are of interest for creating conformationally constrained peptides. nih.gov It is also used as a component in synthesizing peptide fragments that are later joined together, a technique known as fragment condensation. thieme-connect.de

Peptide Mimetics and Conjugates: this compound and similar derivatives are employed in the construction of peptide mimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties like enhanced stability. chemimpex.com Furthermore, it is a component in the synthesis of more complex architectures, such as dendrimers functionalized with amino acids. For example, research has shown the synthesis of dendrimers where the surface is modified with phenylalanine, starting from precursors like Phe-OBzl, to study their interaction with cells. mdpi.com

The continued application of this compound in these diverse research areas underscores its enduring importance as a fundamental building block in the field of chemical synthesis. Its well-defined reactivity and compatibility with established synthetic protocols ensure its place in both current and future research endeavors aimed at creating novel and functional peptide-based molecules.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGXOZTZHRIZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Boc Phe Obzl

Conventional Esterification Routes

The esterification of Boc-Phe-OH to yield Boc-Phe-OBzl is typically achieved through two main conventional pathways: alkylation with benzyl (B1604629) halides and carbodiimide-mediated coupling reactions. Each of these methods possesses distinct advantages and is chosen based on factors such as scale, desired purity, and the specific requirements of the subsequent synthetic steps.

Alkylation Approaches with Benzyl Halides

Alkylation of the carboxylate derived from Boc-Phe-OH with a benzyl halide, such as benzyl bromide, represents a direct and often cost-effective method for the synthesis of this compound. researchgate.net This reaction is a classic example of nucleophilic substitution.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the carboxylate anion of Boc-Phe-OH acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This concerted step involves the simultaneous formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond.

For the reaction to proceed efficiently, Boc-Phe-OH is first deprotonated by a suitable base to generate the more nucleophilic carboxylate anion. The choice of base and solvent is critical for optimizing the reaction conditions. The reaction is typically carried out at room temperature, although gentle heating may be employed to increase the reaction rate. orgsyn.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the point of completion. orgsyn.org

The selection of an appropriate base is crucial for the successful alkylation of Boc-Phe-OH. The base must be strong enough to deprotonate the carboxylic acid but should not promote side reactions, such as elimination or reaction with the benzyl halide. Common bases employed for this purpose include tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), as well as inorganic bases like sodium bicarbonate or potassium carbonate. orgsyn.org The use of a tertiary amine is often preferred as it also serves to neutralize the hydrohalic acid byproduct formed during the reaction. thieme-connect.de

The solvent plays a multifaceted role in the SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or tetrahydrofuran (B95107) (THF) are generally favored. thieme-connect.de These solvents are capable of solvating the cation of the carboxylate salt, thereby increasing the nucleophilicity of the carboxylate anion. mdpi.com Furthermore, they provide a suitable medium for both the starting materials and the reagents to dissolve, ensuring a homogeneous reaction mixture. The choice of solvent can significantly impact the reaction rate and yield, and optimization is often necessary for a specific set of reaction conditions. mdpi.com

SN2 Reaction Mechanisms and Optimized Conditions

Carbodiimide-Mediated Coupling Strategies

Carbodiimide-mediated coupling is a widely used and versatile method for the formation of amide and ester bonds in peptide synthesis. bachem.com This approach is particularly valuable for the synthesis of this compound, as it often proceeds under mild conditions and with high efficiency. mdpi.com

The most common carbodiimide (B86325) used for this purpose is N,N'-dicyclohexylcarbodiimide (DCC). bachem.commdpi.com The reaction mechanism involves the activation of the carboxylic acid group of Boc-Phe-OH by DCC. The carboxylate attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the hydroxyl group of benzyl alcohol to form the desired ester and the N,N'-dicyclohexylurea (DCU) byproduct.

To enhance the efficiency of the coupling and to suppress side reactions, activating agents or auxiliary nucleophiles are often added. google.com 1-Hydroxybenzotriazole (B26582) (HOBt) is a frequently used additive. mdpi.compharm.or.jp HOBt reacts with the O-acylisourea intermediate to form an active ester, Boc-Phe-OBt. This active ester is more stable than the O-acylisourea and less prone to racemization. The subsequent reaction of the active ester with benzyl alcohol yields this compound with high purity. Other related activating agents include 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC or WSCI), which is advantageous as the resulting urea (B33335) byproduct is water-soluble, simplifying purification. bachem.comprepchem.comgoogle.com

The table below summarizes the key reagents and their roles in carbodiimide-mediated esterification.

| Reagent | Abbreviation | Role |

| N-tert-butyloxycarbonyl-L-phenylalanine | Boc-Phe-OH | Carboxylic acid component |

| Benzyl Alcohol | BnOH | Alcohol component |

| N,N'-Dicyclohexylcarbodiimide | DCC | Coupling reagent, activates the carboxylic acid |

| 1-Hydroxybenzotriazole | HOBt | Additive, minimizes racemization and improves efficiency |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC, WSCI | Water-soluble coupling reagent |

| Diisopropylethylamine | DIEA | Base, used for in situ neutralization |

A significant challenge in peptide and amino acid chemistry is the potential for racemization, the loss of stereochemical integrity at the chiral α-carbon. bachem.com During carbodiimide-mediated coupling, the activated carboxylic acid is susceptible to racemization, particularly through the formation of an oxazolone (B7731731) intermediate. thieme-connect.de

Several strategies are employed to minimize racemization during the synthesis of this compound:

Use of Additives: As mentioned, the addition of HOBt or HOAt is a primary strategy. bachem.compharm.or.jp These additives react with the activated intermediate to form active esters that are less prone to cyclize into oxazolones. The nitrogen atom in HOAt can also provide intramolecular hydrogen bonding that further suppresses oxazolone formation. mdpi.com

Controlled Temperature: Performing the coupling reaction at low temperatures, typically 0 °C, can significantly reduce the rate of racemization. bachem.com

Appropriate Base: When a base is required, for instance, in salt couplings or in situ neutralization protocols, the choice of base is critical. prepchem.com Sterically hindered, non-nucleophilic bases like DIEA are often preferred over less hindered bases like triethylamine. pharm.or.jp The use of weaker bases like N-methylmorpholine (NMM) can also be beneficial. bachem.com

Pre-activation: Pre-activating the carboxylic acid with the coupling reagent and additive before the addition of the alcohol component can sometimes be advantageous, although in situ activation is also common. researchgate.net

The table below outlines common coupling reagents and additives used to minimize racemization.

| Coupling Reagent/Additive | Key Feature |

| DCC/HOBt | Classic combination, HOBt suppresses racemization. mdpi.compharm.or.jp |

| EDC/HOBt | Water-soluble urea byproduct simplifies workup. prepchem.com |

| DCC/HOAt | HOAt can be more effective than HOBt in suppressing racemization. bachem.com |

| PyBOP | Phosphonium-based reagent, often used for difficult couplings. wiley-vch.de |

| HATU | Uronium-based reagent with HOAt incorporated, highly efficient. mdpi.com |

By carefully selecting the synthetic methodology and optimizing the reaction conditions, this compound can be synthesized in high yield and with excellent enantiomeric purity, making it readily available for its widespread use in the synthesis of complex peptides.

DCC/HOBt and Related Activating Agents

Enzymatic Synthesis Approaches for this compound and Analogues

Enzymatic synthesis represents a powerful and sustainable alternative to traditional chemical methods for constructing peptide bonds and related structures. nih.gov Proteases, which naturally hydrolyze peptide bonds, can be manipulated under specific conditions to favor the reverse reaction—synthesis. ubc.ca This approach is noted for its high stereospecificity, which prevents racemization, and its ability to function under mild reaction conditions, often reducing the need for extensive protecting group strategies. ubc.ca

The enzymatic synthesis of peptide esters like this compound typically proceeds via a kinetically controlled acyl-transfer mechanism. thieme-connect.de In this pathway, a protease (such as a serine or cysteine protease) reacts with an activated acyl donor, like an amino acid ester, to form a covalent acyl-enzyme intermediate. thieme-connect.deresearchgate.net This intermediate is then attacked by a nucleophile—in this case, benzyl alcohol—to form the desired ester product, this compound. This process competes with hydrolysis, where water acts as the nucleophile. researchgate.net

To favor synthesis over hydrolysis, reaction conditions are carefully controlled. This often involves using organic solvents or biphasic systems with low water content, which shifts the thermodynamic equilibrium and suppresses water's role as a competing nucleophile. researchgate.netresearchgate.net Several enzymes have demonstrated efficacy in such reactions. For instance, industrial proteases like Alcalase (a Subtilisin A preparation) and α-chymotrypsin have been successfully used for C-terminal amidation and esterification of N-protected amino acids. thieme-connect.deresearchgate.net Immobilization of enzymes on solid supports is another key strategy, as it can enhance stability and allow for easy recovery and reuse of the biocatalyst, improving process economics. nih.gov

Table 1: Biocatalytic Systems for Synthesis of Peptide Esters and Analogues

| Enzyme | Acyl Donor | Nucleophile | Solvent System | Key Findings | Reference |

|---|---|---|---|---|---|

| Subtilisin 8350 | Boc-Tyr-D-Ala-Phe-Gly-OEt | H-Tyr-Pro-Ser(Bzl)-NH₂ | H₂O/DMF (1:1), pH 8.5-9.0 | Effective peptide coupling with yields around 80%. | thieme-connect.de |

| Immobilized α-Chymotrypsin | Z- or Boc-protected Alanine/Phenylalanine Esters | Amino Acid Amides | Organic solvents (e.g., tert-amyl alcohol) with <0.5% water | Copolymers of the enzyme with PEG used as effective biocatalysts in organic media. Sonication can increase reaction velocity. | researchgate.net |

| Alcalase | N-Cbz-protected amino acid esters | Arylamines | tert-Butanol (B103910)/DMF | High yields (50-95%) and complete α-C-terminal selectivity achieved, even with unprotected side-chains. | researchgate.net |

Biocatalysis aligns well with the principles of green chemistry, offering a more sustainable manufacturing paradigm. nih.gov The use of enzymes, which are biodegradable and derived from renewable resources, avoids the heavy metal catalysts or hazardous coupling reagents common in traditional synthesis. acs.orgmdpi.com Reactions are typically run under mild conditions (neutral pH, ambient temperature and pressure), reducing energy consumption. mdpi.com

Biocatalytic Pathways and Conditions

Advanced Catalytic Systems in this compound Synthesis

Beyond enzymatic methods, various advanced catalytic systems have been developed for the efficient synthesis of esters and peptides. These include metal-catalyzed reactions and other modern esterification protocols that offer high yields and broad substrate scope.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nih.goveie.gr While primarily known for reactions like Suzuki, Negishi, and Heck couplings, the underlying principles can be applied to the synthesis of complex molecules and their analogues. nih.govnih.gov

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov In the context of synthesizing analogues of this compound, these methods could be employed to create derivatives with modified aromatic rings. For instance, a Suzuki coupling could be used to attach a new substituent to the phenyl ring of phenylalanine or the benzyl group before the final esterification step. Nickel-based catalysts have also emerged as powerful alternatives for similar transformations. nih.goveie.gr While not a direct method for the final esterification, metal catalysis provides essential tools for building complex, non-canonical protected amino acid precursors. mdpi.com

Several non-enzymatic catalytic protocols are highly effective for the esterification of N-protected amino acids like Boc-L-phenylalanine. A widely used and classic method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This system activates the carboxylic acid to facilitate nucleophilic attack by the alcohol.

A more modern and convenient protocol utilizes di-tert-butyl dicarbonate (B1257347) ((BOC)₂O) in the presence of catalytic DMAP. lookchem.com This method cleanly converts stoichiometric mixtures of carboxylic acids and alcohols into their corresponding esters under mild conditions. lookchem.com The reaction is advantageous because the by-products, tert-butanol and carbon dioxide, are volatile and easily removed, simplifying product purification. lookchem.com This protocol has been shown to be effective for a broad range of substrates, including those with sensitive functional groups. lookchem.com

Table 2: Catalytic Esterification of 3-Phenylpropionic Acid with Benzyl Alcohol using (BOC)₂O/DMAP

| (BOC)₂O (equiv.) | DMAP (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1.3 | 5 | Nitromethane | 50 | 16 | 91 |

| 1.3 | 5 | Acetonitrile | 50 | 16 | 89 |

| 1.3 | 5 | Dichloromethane (B109758) | 50 | 16 | 85 |

| 1.3 | 5 | Toluene | 50 | 16 | 84 |

| 2.0 | 10 | Nitromethane | 50 | 16 | 94 |

Data adapted from a study on general esterification, demonstrating the protocol's effectiveness. lookchem.com

For the synthesis of peptide analogues, other advanced coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) are used to form the amide bond between Boc-Phe and another amino acid ester like Phe-OBzl, especially for sterically hindered couplings. nih.gov

Metal-Catalyzed Coupling Reactions

Purification and Isolation Strategies for High Purity this compound

Achieving high purity is critical for the use of this compound in further synthetic applications. A multi-step purification strategy is typically employed following the synthesis.

Initially, a work-up procedure such as liquid-liquid extraction (LLE) is used to separate the crude product from the reaction mixture. acs.org This step removes water-soluble by-products and unreacted starting materials. The primary method for purification is flash column chromatography over silica (B1680970) gel. A gradient elution system, commonly using a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297), is employed to separate the target compound from impurities. sci-hub.se

Following chromatography, the product can be further purified by precipitation or crystallization. The purified fractions are combined, the solvent is removed under reduced pressure, and the resulting residue is dissolved in a minimal amount of a suitable solvent. The product is then precipitated by adding a non-solvent, often a cold non-polar solvent like diethyl ether or heptane, which causes the pure peptide derivative to solidify while trace impurities remain in the solution. thermofisher.com The solid is then collected by filtration and dried under vacuum. thermofisher.com The final purity of this compound is typically assessed by High-Performance Liquid Chromatography (HPLC).

Table 3: Summary of Purification Techniques for this compound

| Technique | Purpose | Description | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Initial Work-up | Separates the product from water-soluble impurities and reagents using two immiscible liquid phases. | acs.org |

| Flash Column Chromatography | Primary Purification | Separates the product from by-products and unreacted starting materials based on polarity using a silica gel stationary phase and a solvent gradient (e.g., ethyl acetate/hexane). | |

| Precipitation / Crystallization | Final Purification & Isolation | The product is precipitated from a concentrated solution by adding a non-solvent (e.g., cold ether or heptane) to obtain a high-purity solid. | sci-hub.sethermofisher.com |

Role of Boc Phe Obzl in Advanced Peptide and Peptidomimetic Synthesis

Application in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) has become the dominant method for laboratory-scale peptide production, solution-phase peptide synthesis (LPPS) remains valuable, particularly for the large-scale industrial production of peptides. united-bio.comchempep.com Boc-Phe-OBzl is a valuable building block in this classical approach.

Stepwise Elongation Methods and Fragment Condensation

Solution-phase peptide synthesis can proceed through two main strategies: stepwise elongation and fragment condensation. In stepwise elongation, single protected amino acids are sequentially added to the growing peptide chain. chempep.comwikipedia.org This method is ideal for shorter peptides as it minimizes the risk of racemization. united-bio.com

For longer and more complex peptides, fragment condensation is often preferred. united-bio.comwikipedia.org In this approach, smaller peptide fragments are synthesized independently and then coupled together. researchgate.netsquarespace.com this compound can be used to prepare such fragments. For instance, after deprotection of the Boc group, the resulting H-Phe-OBzl can be coupled with another N-protected amino acid to form a dipeptide. This dipeptide can then be deprotected and coupled with other fragments.

Optimization of Coupling Conditions for this compound Integration

The formation of the peptide bond between a protected amino acid like Boc-Phe-OH and an amino acid ester like H-Phe-OBzl requires the activation of the carboxylic acid group. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, particularly racemization. acs.orgspbu.ru

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). youtube.comacs.org Phosphonium salts such as PyBOP and uronium/aminium salts like HBTU and HATU are also widely employed for their high coupling efficiency. researchgate.netacs.org The choice of solvent, temperature, and reaction time are all critical parameters that need to be optimized to ensure high yields and purity of the desired peptide. rsc.orgresearchgate.net For example, a study on the synthesis of a dipeptide demonstrated the coupling of Boc-Trp-OSuc with HCl·H-Phe-OMe. rsc.org

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble solid support (resin). peptide.comchempep.com This allows for the easy removal of excess reagents and byproducts by simple filtration and washing, greatly simplifying the purification process and enabling automation. oup.comiris-biotech.de

While the Fmoc/tBu strategy is now more common, the Boc/Bzl strategy remains in use for specific applications. iris-biotech.denih.gov In a typical Boc-based SPPS, the C-terminal amino acid is attached to the resin, and the peptide chain is elongated by sequential cycles of Boc deprotection with TFA, neutralization, and coupling of the next Boc-protected amino acid. peptide.comlifetein.com Side-chain protecting groups, often benzyl-based, are designed to be stable to the repeated TFA treatments and are only removed at the final cleavage step, typically with a strong acid like HF. peptide.comslideshare.net this compound itself is not directly used in SPPS as the C-terminus is typically attached to the resin. However, the principles of Boc and benzyl (B1604629) protection are central to the Boc/Bzl SPPS strategy.

Boc/Bzl Strategy in Resin-Based Peptide Assembly

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical and well-established method in solid-phase peptide synthesis (SPPS). seplite.comwikipedia.org In this approach, the α-amino group of the amino acid is temporarily protected by the acid-labile Boc group, while side chains and the C-terminus are protected by benzyl-based groups, which are more resistant to acid. peptide.com this compound fits seamlessly into this strategy, typically being utilized in the initial step of attaching the first amino acid to a resin support, such as a Merrifield or MBHA resin. seplite.com

The process begins with the covalent linkage of a Boc-amino acid derivative to the resin. seplite.com The peptide chain is then elongated in a stepwise manner. Each cycle involves the removal of the Boc group with a moderate acid, most commonly trifluoroacetic acid (TFA), followed by neutralization of the resulting ammonium (B1175870) salt. nih.govpeptide.com The next Boc-protected amino acid is then coupled to the newly freed amino terminus using a coupling reagent like dicyclohexylcarbodiimide (DCC). seplite.com This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

The final step in the Boc/Bzl strategy is the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl-based side-chain protecting groups. This is achieved using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). seplite.comnih.gov The use of this compound in this context allows for the controlled, directional assembly of the peptide chain from the C-terminus to the N-terminus. masterorganicchemistry.com

Challenges and Solutions for Incorporating this compound in SPPS

While the Boc/Bzl strategy is robust, the incorporation of this compound in SPPS is not without its challenges. One significant issue is the potential for "difficult sequences," particularly those containing hydrophobic residues like phenylalanine. nih.gov These sequences have a tendency to form secondary structures (e.g., β-sheets) and aggregate during synthesis, which can lead to incomplete coupling reactions and low yields. nih.gov

Another challenge is the potential for racemization of the activated amino acid during the coupling step. nih.gov The formation of an oxazolone (B7731731) intermediate can lead to the loss of stereochemical integrity, resulting in a mixture of D and L isomers in the final peptide. wiley-vch.de Furthermore, the iterative use of TFA for Boc deprotection can lead to the gradual cleavage of the benzyl ester linkage of this compound to the resin, especially with certain linker-resin combinations, resulting in premature chain termination. nih.gov A study on a p-carbamoylmethylbenzyl ester linkage showed increased stability towards TFA, demonstrating efforts to address this issue. rsc.org

To overcome these challenges, several solutions have been developed. To mitigate aggregation, in situ neutralization protocols have been shown to be effective. nih.gov In this approach, a high concentration of the activated amino acid in a polar solvent containing a base like diisopropylethylamine (DIEA) is added directly to the resin, minimizing the time the deprotected amine is in a neutral state and thus reducing the likelihood of aggregation. nih.gov For difficult couplings involving sterically hindered amino acids, more potent coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) can be employed to drive the reaction to completion. nih.gov The use of Boc-protected phenylalanine N-carboxyanhydride (Boc-Phe-NCA) has also been shown to be a superior method, especially for prolonged reaction times or at elevated temperatures. nih.gov

Synthesis of Complex Peptides and Peptidomimetics Utilizing this compound

This compound is a versatile starting material for the synthesis of a wide array of peptide structures, from simple dipeptides to more complex oligopeptides and specialized research tools.

Di-, Tri-, and Oligopeptide Constructs

The utility of this compound is well-documented in the synthesis of short peptide fragments. For instance, it has been used as the C-terminal residue in the synthesis of the tripeptide Boc-Phe-Xaa-Phe-OBzl, where Xaa represents various N-methylated amino acids. nih.gov This study highlighted the effectiveness of different coupling reagents for hindered peptide bonds. In another example, Boc-Phe-Phe, derived from Boc-Phe-OH and H-Phe-OMe, was used to synthesize a novel benzothiazole (B30560) derivative, Boc-Phe-Phe-Bz, demonstrating the creation of peptidomimetics with unique properties. mdpi.com

This compound has also been a key component in the liquid-phase synthesis of larger peptides. For example, in the preparation of Angiotensin II, H-Phe-OBzl was coupled with Boc-Pro-OH as part of a stepwise elongation process. oup.com Similarly, the protected dipeptide fragment Boc-Phe-Leu-OBzl is a known intermediate in the synthesis of enkephalin analogs. researchgate.net The synthesis of Boc-Asp(OBzl)-Phe-OBzl has also been documented, showcasing its use in constructing dipeptides with functionalized side chains. google.com These examples underscore the foundational role of this compound in building diverse peptide backbones.

| Peptide Construct | Starting Material Containing Phenylalanine | Research Finding |

| Boc-Phe-Xaa-Phe-OBzl | This compound | HBTU, PyBroP, and Boc-Phe-NCA were effective coupling reagents for hindered couplings. nih.gov |

| Boc-Phe-Phe-Bz | Boc-Phe-Phe (derived from Boc-Phe-OH) | A novel fluorescent dipeptide derivative was synthesized via coupling with 2-amino-6-ethoxybenzothiazole. mdpi.com |

| Angiotensin II | H-Phe-OBzl | Successfully synthesized via a liquid-phase "hold-in-solution" method. oup.com |

| Enkephalin Analog | Boc-Phe-Leu-OBzl | Used as a key intermediate for modifications, such as thionation. researchgate.net |

| Boc-Asp(OBzl)-Phe-OBzl | Boc-Asp(OBzl)-OH and H-Phe-OBzl | A protected dipeptide synthesized as an intermediate. google.com |

| N-Boc-Phe-β-Pro-OCH3 | N-Boc-L-Phenylalanine | Synthesized as a potential anti-lipase agent. nih.gov |

Incorporation into Peptide-Based Probes and Research Tools

The unique properties of the phenylalanine residue make this compound an attractive precursor for the development of peptide-based probes and other research tools. The aromatic side chain of phenylalanine can be modified or can participate in π-π stacking interactions, influencing the properties of the final molecule.

A notable example is the synthesis of a novel fluorescent dipeptide derivative, Boc-Phe-Phe-Bz. mdpi.com In this work, a benzothiazole group was coupled to the C-terminus of Boc-Phe-Phe, resulting in a molecule with significantly enhanced blue fluorescence compared to the parent dipeptide. mdpi.com Such fluorescent probes are valuable tools in biochemical research for applications like cellular imaging.

In another study, H-Phe-Phe-OBzl was condensed with Boc-Tyr-Pro in the synthesis of a fluorescently labeled opioid peptide. nih.gov This highlights the use of phenylalanine-containing fragments derived from this compound in constructing complex molecular probes for studying biological systems. Furthermore, Fmoc-p-Bz-Phe-OH, a derivative of phenylalanine, is used to prepare photoactivatable peptide-based affinity probes. merckmillipore.com Although this example uses Fmoc chemistry, it illustrates the utility of the phenylalanine scaffold in creating research tools, a principle that is equally applicable in Boc-based syntheses.

Stereochemical Integrity in Peptide Synthesis Employing this compound

Maintaining the stereochemical integrity of the chiral centers in amino acids is paramount during peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.

Racemization Mitigation Strategies during Coupling

Racemization during peptide bond formation primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate from the activated C-terminal amino acid. wiley-vch.de The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Urethane-based protecting groups like Boc are known to suppress racemization to a significant extent compared to other N-acyl groups because the oxygen atom of the urethane (B1682113) carbonyl group participates in the formation of the oxazolone, making it less prone to enolization. nih.gov

Despite this inherent advantage of the Boc group, racemization can still occur, especially during difficult couplings that require prolonged reaction times or elevated temperatures. Several strategies are employed to mitigate this risk. The choice of coupling reagent is critical. The addition of additives such as 1-hydroxybenzotriazole (HOBt) or its aza-derivatives to carbodiimide-mediated couplings (e.g., DCC or EDC) is a common practice. mdpi.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than the O-acylisourea intermediate. mdpi.com

Uronium- or phosphonium-based coupling reagents like HBTU, HATU, and PyBOP are often preferred as they generally lead to lower levels of racemization compared to carbodiimides alone. acs.org The addition of a catalytic amount of a non-nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the coupling reaction but must be used with caution as it can also promote racemization in some cases. mdpi.comresearchgate.net However, for hindered amino acids where racemization is less of a concern, DMAP can be a useful additive. researchgate.net Ultimately, careful selection of coupling reagents, additives, and reaction conditions is essential to ensure the stereochemical purity of peptides synthesized using this compound. mdpi.com

Analytical Methods for Enantiomeric Purity Assessment

The stereochemical integrity of this compound is critical for its successful application in peptide synthesis, as the presence of the undesired enantiomer can lead to the formation of diastereomeric impurities in the final peptide. These impurities can be difficult to separate and may alter the biological activity and pharmacological properties of the target molecule. Consequently, rigorous analytical methods are required to assess and confirm the enantiomeric purity of this compound and related intermediates. The most common techniques for determining enantiomeric excess (ee) include High-Performance Liquid Chromatography (HPLC) on chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy, and Capillary Electrophoresis (CE). americanlaboratory.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used method for separating enantiomers. researchgate.net The technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. The enantiomers and the CSP form transient diastereomeric complexes, and the difference in the stability of these complexes results in their differential elution.

For N-protected amino acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. researchgate.net Method parameters including flow rate, temperature, and the specific composition of the mobile phase are optimized to maximize selectivity (α) and resolution (Rs). researchgate.net Research on various Nα-Fmoc/Boc amino acid derivatives has shown that Chiralpak® columns, such as Chiralpak IA and IC, provide excellent enantiomeric recognition and resolution. researchgate.net

| Method | Stationary Phase (Column) | Typical Mobile Phase | Detection | Research Finding |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak® IA, IC) | n-Hexane/Isopropanol (90:10, v/v) | UV (220-254 nm) | Effective for various Nα-Fmoc/Boc amino acid derivatives, with enantiomeric recognition influenced by the hydrophobicity of the protecting groups. researchgate.net |

| Chiral HPLC | Cyclodextrin-based (e.g., AZYP CDShell-RSP) | Varies (Heptane/Ethanol) | UV/MS | Noted as ideal for t-Boc amino acid applications, utilizing superficially porous particles for faster, high-efficiency separations. registech.com |

| Chiral HPLC | Macrocyclic glycopeptide (e.g., Chirobiotic T) | Hexane/Isopropanol (90:10) | UV | Used to validate the enantiomeric purity of protected dipeptides, demonstrating its utility in peptide synthesis intermediates. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another principal technique for determining enantiomeric purity. nih.govnih.gov While the NMR spectra of two enantiomers in an achiral solvent are identical, differentiation can be achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent. More commonly and non-destructively, a chiral solvating agent or a chiral shift reagent is added to the sample. nih.gov

The interaction between the chiral resolving agent and the enantiomers forms transient diastereomeric complexes that are in fast exchange on the NMR timescale. nih.govresearchgate.net This association leads to chemically non-equivalent environments for the nuclei of the two enantiomers, resulting in the appearance of separate signals in the NMR spectrum (e.g., ¹H or ¹³C). nih.gov The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric excess. Recent methods have also explored the use of symmetrical, achiral molecules as resolving agents, which can induce chemical shift non-equivalence in chiral analytes like protected amino acids through complexation. nih.gov

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral analysis. clinicallab.com The fundamental principle involves the separation of charged molecules in a narrow capillary filled with a buffer solution under the influence of a high-voltage electric field. sebia.com Separation is based on differences in the electrophoretic mobility of the analytes. sebia.com

To separate enantiomers, which have identical electrophoretic mobilities, a chiral selector is added to the background electrolyte (buffer). chromatographyonline.com This selector, often a cyclodextrin (B1172386) derivative, a chiral crown ether, or a chiral ionic liquid, forms transient, diastereomeric inclusion complexes with the enantiomers. chromatographyonline.com These complexes have different effective mobilities, allowing for their separation. The technique is known for its high efficiency, rapid analysis times, and minimal sample consumption. clinicallab.com It has been successfully applied to the enantioseparation of various amino acids and their derivatives. chromatographyonline.com

Mechanistic and Biophysical Studies Involving Boc Phe Obzl

Conformational Analysis of Peptides Containing Boc-Phe-OBzl Derivatives

The conformation of a peptide is critical to its function. The inclusion of this compound and similar protected amino acids in peptide sequences provides a unique opportunity to study the intrinsic conformational preferences of the peptide backbone and the influence of protecting groups.

Influence of Protecting Groups on Peptide Secondary Structure

The Boc (tert-butyloxycarbonyl) and OBzl (benzyl ester) protecting groups are not merely inert appendages; they actively influence the local and global conformation of peptides. The Boc group, being bulky, can sterically hinder certain conformations and favor others. It is known to adopt a trans-trans conformation and is generally planar. researchgate.net In the context of peptide synthesis, the Boc/Bzl protection scheme is a well-established method where the Boc group temporarily protects the N-terminus and is removed under moderate acidic conditions, while benzyl-based groups offer more permanent side-chain protection and require stronger acids for removal. peptide.commasterorganicchemistry.com This differential lability is a cornerstone of solid-phase peptide synthesis (SPPS). peptide.commasterorganicchemistry.comwikipedia.org

Studies on protected dipeptides like Boc-Phe-Leu-OBzl have revealed that the protecting groups can guide the peptide into folded conformations. researchgate.netnih.gov In the crystalline state, molecules of Boc-Phe-Leu-OBzl were observed to be interconnected by N-H···O hydrogen bonds, forming an infinite sheet akin to a parallel β-sheet. researchgate.netnih.gov This demonstrates that even in a simple dipeptide, the interplay between the protecting groups and the amino acid residues can predispose the molecule to adopt specific secondary structural motifs. The solvent environment also plays a crucial role, with different polarities influencing the conformational preferences of linear peptides more significantly than their cyclic counterparts. pku.edu.cn

| Peptide Fragment | Observed Conformation | Key Interactions | Reference |

| Boc-Phe-Leu-OBzl | Folded conformations; forms infinite sheets similar to parallel β-sheets in the crystal state. | N-H···O hydrogen bonds between peptide groups. | researchgate.net, nih.gov |

| Boc-Ile-Leu-OMe | Extended conformation; forms an infinite ribbon of β-sheet structure. | N–H…O and C–H…O intermolecular interactions. | researchgate.net |

| Boc-Gly-Val-Pro-OBzl | Forms a repeating sequence found in elastin. | - | researchgate.net |

| Linear Peptides (general) | Conformation is significantly influenced by solvent polarity. | - | pku.edu.cn |

Role in Studying Peptide Folding and Dynamics

The process of a peptide chain folding into its unique three-dimensional structure is a fundamental and complex biological event. Simplified model systems containing this compound are instrumental in dissecting the forces that govern this process. By observing the conformational equilibrium and dynamics of such peptides, researchers can gain insights into the early events of folding. nih.gov

Molecular dynamics simulations of Boc-Phe-Leu-OBzl have shown that the conformations observed in the solid state are also sampled in a vacuum, indicating that the intrinsic preferences of the molecule play a significant role in determining its structure. researchgate.netnih.gov Single-molecule fluorescence resonance energy transfer (FRET) studies on peptides, while not specifically on this compound, illustrate how the folding and unfolding dynamics can be monitored in real-time. These studies reveal distributions of conformational states and the fluctuations between them, providing a detailed picture of the folding landscape. nih.gov The use of protected peptides allows researchers to isolate the effects of the peptide sequence and local interactions on folding, without the confounding influence of terminal charges.

Self-Assembly Phenomena of this compound-Containing Peptides

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a key principle in nanoscience and materials science. Peptides containing this compound, particularly those with aromatic residues, are known to self-assemble into a variety of fascinating nanostructures.

Formation of Nanostructures and Supramolecular Assemblies

Short, aromatic-rich peptides, including derivatives of Boc-Phe-Phe, have a strong propensity to self-assemble into well-defined structures such as nanotubes, nanospheres, and nanobelts. mdpi.comnih.gov For example, Boc-Phe-Phe itself can form highly ordered tubular nanostructures or nanospheres depending on the solvent conditions. mdpi.com The introduction of additional aromatic moieties, such as a benzothiazole (B30560) ring, can further influence the morphology and introduce new properties like fluorescence to the resulting nanostructures. mdpi.com

The morphology of these self-assembled structures is highly tunable. For instance, a Boc-Phe-Phe-Bz derivative forms nanospheres and nanobelts, with the specific morphology being dependent on the solvent system used. mdpi.com Similarly, Boc-α(S)Phe-α(S)Phe-OH has been observed to self-assemble into nanospheres, while its β- and γ-homologues form fibers. nih.gov This tunability is a key advantage for the design of novel biomaterials. The co-assembly of different peptide monomers, such as nanosphere-forming Boc-Phe-Phe and nanotube-forming Phe-Phe, can even lead to more complex "necklace-like" nanostructures. mdpi.com

| Peptide | Solvent/Conditions | Observed Nanostructure | Reference |

| Boc-Phe-Phe-Bz | HFP/ultra-pure water (1:1) or ethanol (B145695)/ultra-pure water (1:1) | Nanospheres and nanobelts | mdpi.com |

| Boc-Phe-Phe | Different dissolution conditions | Tubular nanostructures and nanospheres | mdpi.com |

| Boc-α(S)Phe-α(S)Phe-OH | Water | Nanospheres (200-700 nm diameter) | nih.gov |

| Boc-β³(R)Phe-β³(R)Phe-OH | Water | Fibers | nih.gov |

| Boc-γ⁴(R)Phe-γ⁴(R)Phe-OH | Water | Fibers | nih.gov |

| Boc-Phe-Phe and Phe-Phe | Mixture | Nanosized "necklaces" | mdpi.com |

Investigation of Self-Assembly Mechanisms and Driving Forces

The self-assembly of peptides is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking. nih.govbohrium.com In peptides containing this compound, the aromatic rings of the phenylalanine and benzyl (B1604629) groups play a crucial role, driving assembly through π-π stacking interactions. researchgate.netresearchgate.net

Interactions with Biological Systems (Academic Research Focus)

While this compound itself is primarily a synthetic intermediate, peptides incorporating this and similar motifs are used in academic research to probe interactions with biological systems. The protecting groups can enhance metabolic stability and modulate the binding affinity of peptides to their biological targets. nih.gov

For example, in the design of bifunctional peptides that act as both opioid receptor agonists and neurokinin-1 receptor antagonists, a C-terminal modification with a 3',5'-(bistrifluoromethyl)-benzyl ester, a derivative of the OBzl group, was employed. nih.gov This modification was part of the antagonist structural moiety. The synthesis of these complex peptides often utilizes a solution-phase approach with Boc-protected amino acids. nih.gov

Furthermore, fullerene-peptide conjugates have been synthesized using Boc-protected amino acids, including those with benzyl ester protection. tandfonline.com These bio-nano conjugates are designed to study and exploit the interactions of fullerenes with biological systems, with potential applications in areas like drug delivery and the inhibition of enzymes such as HIV-1 protease. tandfonline.com The peptide portion of these conjugates can be designed to enhance solubility and direct the molecule to specific biological targets.

Studies on Antimicrobial Properties of Boc-Phenylalanine Dipeptides

Research into the antimicrobial potential of Boc-protected dipeptides has revealed promising activity against a range of bacteria. While studies specifically on dipeptides containing the exact this compound structure are limited, investigations into closely related Boc-phenylalanine dipeptides provide significant insights. A notable study focused on Boc-protected dipeptides containing phenylalanine and tryptophan, specifically Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe. These dipeptides were found to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

The antimicrobial efficacy was quantified through the determination of the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC₉₀ values, representing the concentration required to inhibit the growth of 90% of the tested bacterial population, were found to be in the range of 230 to 400 μg/mL for the synthesized Boc-protected dipeptides. nih.gov This demonstrates a significant level of antibacterial potency. nih.govresearchgate.net The choice of hydrophobic amino acid residues in the construction of these dipeptides was guided by antimicrobial peptide (AMP) prediction models. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Boc-Protected Dipeptides

| Compound | Target Bacteria | MIC₉₀ (μg/mL) |

|---|---|---|

| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 |

| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 |

Data sourced from a study on Boc-protected phenylalanine- and tryptophan-based dipeptides. nih.gov

These findings suggest that the combination of the Boc protecting group with hydrophobic amino acid residues like phenylalanine can lead to the development of potent, broad-spectrum antibacterial agents. nih.govresearchgate.net Further research on dipeptides incorporating the this compound structure could build upon this foundation to explore new therapeutic avenues against bacterial resistance. nih.gov

Exploration of Biofilm Disruption Mechanisms by Related Peptides

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them notoriously resistant to conventional antibiotics. biorxiv.org The disruption of these biofilms is a key strategy in combating chronic infections. Studies on Boc-protected dipeptides, such as those containing phenylalanine and tryptophan, have not only demonstrated antibacterial activity but also significant capabilities in eradicating and disrupting established biofilms. nih.govresearchgate.net

The mechanism behind this antibiofilm activity is linked to the self-assembling properties of these peptides. nih.gov Scanning electron microscopy (SEM) analysis has revealed that these dipeptides can self-assemble into fibril and spherical nanostructures. nih.govresearchgate.net It is hypothesized that these nanostructures play a crucial role in the disruption of the biofilm matrix. The process of biofilm disruption by such peptides is thought to involve several steps, including the degradation of the EPS matrix and compromising the integrity of the bacterial membrane. biorxiv.org

Enzymatic Reactivity and Biotransformation of this compound

The enzymatic reactivity of this compound is a critical aspect of its application in peptide synthesis and other biotransformation processes. The Boc and benzyl protecting groups influence its interaction with various enzymes, particularly proteases.

Substrate Specificity in Proteolytic Enzymes

This compound and related compounds serve as substrates for certain proteolytic enzymes, which is a key consideration in their use for enzymatic peptide synthesis. The specificity of proteases for the Boc-Phe moiety has been observed in several studies. For instance, trypsin-like serine proteases have been shown to hydrolyze synthetic substrates containing the Boc-Phe sequence. nih.gov One particular enzyme, MTSP-2, demonstrated a high specific activity for the substrate Boc-Phe-Ser-Arg-MCA. nih.govpeptide.co.jp This indicates that the enzyme's active site can accommodate and cleave a peptide chain containing the N-terminal Boc-phenylalanine residue.

In the context of peptide ligation, this compound can act as an acyl donor. For example, the synthesis of the tripeptide Boc-Phe-Xaa-Phe-OBzl (where Xaa is a modified amino acid) involves the coupling of a Boc-protected phenylalanine derivative, highlighting its role as a substrate in the formation of a new peptide bond. nih.gov The use of N-α-protected amino acids like Boc-Phe is also documented in the enzymatic condensation of L-amino acids to form dipeptides, where it serves as the substrate component. google.com

The ability of enzymes like chymotrypsin (B1334515) to recognize and process substrates containing phenylalanine is well-established. sigmaaldrich.comcaymanchem.com While direct kinetic studies on the enzymatic hydrolysis of this compound are not extensively detailed in the available literature, the collective evidence points to the Boc-Phe structure being a recognizable motif for several classes of proteases, enabling its use as a substrate in enzyme-catalyzed reactions.

Mechanistic Insights into Enzymatic Cleavage and Ligation

The enzymatic synthesis of peptides, or ligation, often employs a kinetically controlled approach where a protease catalyzes the formation of a peptide bond. thieme-connect.demdpi.com In this mechanism, an N-terminally protected amino acid ester, such as this compound, acts as the acyl donor. The protease reacts with the ester to form a covalent acyl-enzyme intermediate. thieme-connect.dethieme-connect.de This intermediate is then subjected to a competitive reaction: aminolysis by the amino group of a second amino acid (the nucleophile) to form a new peptide bond, or hydrolysis by water, which would regenerate the carboxylic acid of the acyl donor. thieme-connect.demdpi.com

To favor peptide bond formation over hydrolysis, reaction conditions can be manipulated, for instance, by using organic solvents to reduce the water activity or by operating at a pH where the amino component is in its reactive free-base form. thieme-connect.de The use of Boc-Phe as the N-protected amino acid ester is a common strategy in these enzymatic ligation reactions. google.com

Table 2: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | N-tert-butoxycarbonyl-L-phenylalanine benzyl ester |

| Boc-Phe-Trp-OMe | N-tert-butoxycarbonyl-L-phenylalanyl-L-tryptophan methyl ester |

| Boc-Trp-Trp-OMe | N-tert-butoxycarbonyl-L-tryptophyl-L-tryptophan methyl ester |

| Boc-Phe-Ser-Arg-MCA | N-tert-butoxycarbonyl-L-phenylalanyl-L-seryl-L-arginine-4-methylcoumaryl-7-amide |

| EPS | Extracellular Polymeric Substances |

| SEM | Scanning Electron Microscopy |

| MIC | Minimum Inhibitory Concentration |

| AMP | Antimicrobial Peptide |

| MTSP-2 | Mouse Trypsin-type Serine Protease 2 |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of Boc-Phe-OBzl, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR spectra confirm the presence of all expected protons. Key signals include those for the tert-butyl group, the protons of the phenylalanine residue, and the benzyl (B1604629) ester group. For instance, the nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a singlet. The protons of the phenyl rings from both the phenylalanine side chain and the benzyl ester show characteristic signals in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their chemical environment. The spectrum will show distinct peaks for the carbonyl carbons of the carbamate (B1207046) and the ester, the quaternary carbon and methyl carbons of the Boc group, and the various carbons of the two phenyl rings and the aliphatic chain of the phenylalanine backbone. For example, the benzyl ester's methylene (B1212753) carbon (CH₂) resonates at approximately 65.6-66.0 ppm, while the benzyl ether protecting group of Ser(OBzl) would resonate at a different field (72.0-72.3 ppm), allowing for clear distinction in complex peptide fragments. publish.csiro.au

A representative, though not exhaustive, table of expected chemical shifts is provided below. Actual values can vary slightly based on the solvent and experimental conditions.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.4 | ~28.0, ~80.0 |

| Phe Cα-H | ~4.5 | ~55.0 |

| Phe Cβ-H₂ | ~3.1 | ~38.0 |

| Benzyl CH₂ | ~5.1 | ~67.0 |

| Aromatic H's | ~7.0-7.4 | ~127-136 |

| Carbonyl (C=O) | - | ~155 (Boc), ~171 (Ester) |

| Note: This table is illustrative. Exact chemical shifts can vary. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. oelcheck.comresearchgate.net The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

Key vibrational bands include:

N-H Stretching: A band in the region of 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the carbamate group. nih.gov

C-H Stretching: Bands around 2850-3000 cm⁻¹ are attributable to the symmetric and asymmetric stretching vibrations of the C-H bonds in the alkyl and aromatic moieties. nih.gov

Carbonyl (C=O) Stretching: Two distinct carbonyl absorption bands are crucial for identification. The ester carbonyl (C=O) stretch typically appears around 1735-1750 cm⁻¹. nih.gov The carbamate carbonyl (C=O) from the Boc protecting group is observed at a lower wavenumber, generally in the range of 1680-1700 cm⁻¹. nih.gov

C-O Stretching: Bands associated with the C-O stretching of the ester and carbamate groups are found in the 1160-1250 cm⁻¹ region. nih.gov

Aromatic C=C Stretching: Absorptions corresponding to the C=C bond stretching within the phenyl rings are typically seen in the 1450-1600 cm⁻¹ range. nih.gov

The presence and position of these bands provide clear evidence for the successful synthesis and integrity of the this compound molecule.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Carbamate) | Stretching | 3300-3400 |

| C=O (Ester) | Stretching | 1735-1750 |

| C=O (Carbamate) | Stretching | 1680-1700 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O | Stretching | 1160-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores. libretexts.org For this compound, the primary chromophores are the two phenyl rings—one from the phenylalanine side chain and the other from the benzyl ester protecting group.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) will typically exhibit absorption maxima characteristic of the phenyl group. This is generally observed as a strong absorption band around 257-260 nm, with weaker, fine-structured bands appearing at slightly longer wavelengths. These absorptions arise from π → π* electronic transitions within the aromatic rings. While UV-Vis spectroscopy is less structurally informative than NMR or FT-IR for this specific molecule, it is highly useful for quantitative analysis due to the Beer-Lambert Law, which relates absorbance directly to concentration. libretexts.org It is also a key detection method used in conjunction with HPLC for purity analysis and reaction monitoring. mdpi.commestrelab.com

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. google.comgoogle.com Using a reversed-phase column (e.g., C18), a gradient elution system, typically involving acetonitrile (B52724) and water with an additive like trifluoroacetic acid, can effectively separate the product from starting materials, reagents, and by-products. wiley-vch.de

Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings absorb, such as 220 nm or 254 nm. wiley-vch.deoup.comgoogle.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will show a single, sharp, and symmetrical peak. ruifuchemical.com HPLC is also invaluable for monitoring reaction kinetics, allowing for the optimization of reaction conditions by tracking the consumption of reactants and the formation of the product over time. mestrelab.combridgewater.edu

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile/Water Gradient with 0.1% TFA |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Chiral HPLC for Enantiomeric Excess Determination

Since this compound is a chiral molecule, derived from L-phenylalanine, it is crucial to determine its enantiomeric purity. Chiral HPLC is the definitive method for this analysis. sigmaaldrich.com This technique uses a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers. sigmaaldrich.comresearchgate.net

The two enantiomers interact differently with the CSP, leading to different retention times and their separation into two distinct peaks in the chromatogram. By comparing the peak area of the desired L-enantiomer to that of the undesired D-enantiomer, the enantiomeric excess (e.e.) can be precisely calculated. This is particularly important in peptide synthesis, where even small amounts of the wrong enantiomer can have significant impacts on the structure and function of the final peptide. thieme-connect.de The choice of the specific chiral column and mobile phase is critical for achieving good resolution between the enantiomers. unimi.itresearchgate.net For example, a Phenomenex Lux Cellulose-1 column with a hexane (B92381)/isopropanol (B130326) mobile phase has been used for similar compounds. unimi.it

Flash Column Chromatography for Purificationresearchgate.net

Flash column chromatography is a fundamental purification technique in organic synthesis, widely employed to isolate intermediates like this compound from reaction mixtures. scripps.eduprinceton.edu This rapid form of preparative column chromatography utilizes moderate pressure to force the solvent through the stationary phase (typically silica (B1680970) gel), leading to faster and more efficient separations compared to traditional gravity chromatography.

The process involves dissolving the crude product and adsorbing it onto the silica gel column. A solvent system, or eluent, of appropriate polarity is then passed through the column. scripps.edu For compounds like this compound and similar N-Boc protected amino acids and peptides, a common eluent is a mixture of a non-polar solvent, such as hexane or petroleum ether (PE), and a more polar solvent, like ethyl acetate (B1210297) (EtOAc or EA). nih.govpku.edu.cn The ratio of the solvents is optimized to achieve the best separation between the desired product and any impurities. scripps.edu For instance, purification of Boc-protected compounds has been successfully achieved using gradients of ethyl acetate in hexanes, such as 1:6 to 1:3 EtOAc:hexanes. scripps.edu The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure compound. pku.edu.cn

Table 1: Example Solvent Systems for Flash Chromatography Purification

| Compound Type | Eluent System | Ratio | Source(s) |

|---|---|---|---|

| bis-Boc diamine | Hexane / Ethyl Acetate | 75:15 | nih.gov |

| Tryptophan derivative | Ethyl Acetate / Hexanes | 1:6 → 1:3 | scripps.edu |

X-ray Crystallography for Solid-State Structural Elucidationnih.gov

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsion angles, which define the molecular conformation. For protected peptides, this analysis is crucial for understanding the influence of protecting groups and side chains on the peptide backbone structure. The resulting crystal structure reveals how molecules pack in the solid state and details the intermolecular interactions, such as hydrogen bonds, that stabilize the crystal lattice. nih.govmdpi.com

Crystal Structure Determination of Boc-Phe-Phe-OBzlnih.gov

While the specific crystal structure for Boc-Phe-Phe-OBzl is not detailed in the available literature, a comprehensive analysis of the closely related dipeptide, Boc-Phe-Leu-OBzl, provides significant insight into the structural characteristics of such molecules. nih.gov The study of Boc-Phe-Leu-OBzl, a protected C-terminal fragment of enkephalin, was conducted using X-ray diffraction. nih.gov The compound was found to crystallize in the monoclinic space group P2₁, with seven distinct conformers in the asymmetric unit, highlighting the molecule's conformational flexibility. nih.gov

Table 2: Crystallographic Data for Boc-Phe-Leu-OBzl

| Parameter | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₂₇H₃₆N₂O₅ | nih.gov |

| Space Group | P2₁ | nih.gov |

| a (Å) | 13.706 (3) | nih.gov |

| b (Å) | 22.800 (3) | nih.gov |

| c (Å) | 30.674 (5) | nih.gov |

| β (°) | 97.15 (3) | nih.gov |

| Volume (ų) | 9511 (3) | nih.gov |

Thermal Analytical Techniques

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For protected amino acids and peptides, these methods are primarily used to determine thermal stability, melting points, and glass transition temperatures.

Differential Scanning Calorimetry (DSC) in Material Characterizationnih.gov

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to study thermal transitions like melting, crystallization, and glass transitions. nih.govpreprints.org

In the study of Boc-protected amino acid ionic liquids (Boc-AAILs), DSC analysis showed that the compounds did not have a distinct melting point but exhibited glass transition temperatures (Tg) ranging from -42 to 6 °C. nih.govrsc.org The Tg values were influenced by the nature of the amino acid side chain; those with aromatic rings tended to have higher Tg values due to stacking interactions. rsc.org For instance, a study on a Boc-Phe-Phe-Bz derivative involved heating the sample to observe its thermal behavior, providing insight into its material properties. preprints.org

Table 3: Glass Transition Temperatures (Tg) for Select Boc-Protected Amino Acid Ionic Liquids ([emim]+ Cation)

| Anion | Tg (°C) | Source(s) |

|---|---|---|

| [Boc-Gly]⁻ | -42 | nih.gov |

| [Boc-Ala]⁻ | -38 | nih.gov |

| [Boc-Val]⁻ | -25 | nih.gov |

| [Boc-Leu]⁻ | -35 | nih.gov |

Thermogravimetric Analysis (TGA) for Thermal Stability Studiesnih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of compounds. nih.govpreprints.org

TGA studies on Boc-AAILs revealed that decomposition generally began at temperatures between 73–105 °C. nih.gov Similarly, a TGA analysis of a novel Boc-Phe-Phe-Bz dipeptide indicated that the degradation process initiated at 222 °C. preprints.org This information is vital for establishing the upper-temperature limits for storage and handling of these sensitive compounds without risking thermal degradation. researchgate.net

Table 4: Decomposition Temperatures (Td) for Select Boc-Protected Compounds

| Compound | Td (°C) (5% mass loss) | Source(s) |

|---|---|---|

| [emim][Boc-Ala] | 105 | nih.govrsc.org |

| [emim][Boc-Val] | 100 | nih.govrsc.org |

| [emim][Boc-Leu] | 92 | nih.govrsc.org |

| [emim][Boc-Phe] | 91 | nih.gov |

Microscopic and Scattering Techniques for Nanostructure Characterization

The investigation into the nanostructural formations of peptide-based compounds relies heavily on advanced microscopic and light scattering techniques. These methods provide critical insights into the morphology, size, and distribution of the self-assembled structures, which are often influenced by environmental conditions such as the solvent system used.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials at the micro- and nanoscale. In the study of peptide nanostructures, SEM reveals the direct morphology of the self-assembled entities.

For the related compound Boc-Phe-Phe-Bz, SEM analysis has shown that the choice of solvent system plays a pivotal role in the resulting nanostructure morphology. When prepared in a solution of hexafluoroisopropanol (HFP) and water, the dipeptide derivative self-assembles into two distinct types of nanostructures: nanospheres and nanobelts. The nanospheres exhibit a relatively uniform spherical shape, while the nanobelts appear as elongated, flat structures, which are understood to form from the agglomeration of the smaller nanospheres. This solvent-dependent polymorphism highlights the intricate interplay between molecular interactions and the surrounding medium in directing self-assembly pathways.

Table 1: Morphological Characteristics of Boc-Phe-Phe-Bz Nanostructures by SEM

| Solvent System | Observed Morphologies | Key Features |

|---|

Dynamic Light Scattering (DLS) for Particle Size and Polydispersity

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and polydispersity of particles suspended in a liquid. It works by analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The hydrodynamic diameter, which is the diameter of a sphere that diffuses at the same rate as the particle being measured, is a key parameter obtained from DLS.

In the analysis of the Boc-Phe-Phe-Bz nanostructures formed in an HFP/water solution, DLS measurements corroborated the findings from SEM. The analysis revealed a primary population of particles with a hydrodynamic diameter peaking at approximately 222 nm, which corresponds to the nanospheres observed in SEM images. A minor, second population with diameters in the micrometer range was also detected, consistent with the larger nanobelt structures. The polydispersity index (PDI) provides a measure of the width of the particle size distribution.

Table 2: DLS Measurement Data for Boc-Phe-Phe-Bz Nanostructures in HFP/Water

| Parameter | Value | Corresponding Structure |

|---|---|---|

| Primary Peak Hydrodynamic Diameter | ~222 nm | Nanospheres |

This combined approach of using SEM and DLS allows for a comprehensive understanding of the nanostructures formed. While SEM provides direct visual evidence of the morphology, DLS offers quantitative data on the size distribution of these structures as they exist in a solution.

Derivatives and Analogues of Boc Phe Obzl in Academic Research

Structural Modifications of the Ester Group for Varied Reactivity and Solubility

The benzyl (B1604629) ester (OBzl) group in Boc-Phe-OBzl is a C-terminal protecting group that can be replaced with other ester functionalities to alter the molecule's reactivity and solubility. bachem.com While the benzyl group is common in Boc-based solution-phase synthesis, other esters such as methyl (OMe), ethyl (OEt), and tert-butyl (OtBu) esters are also employed. bachem.com

The choice of ester group influences the conditions required for its removal (deprotection), which is a critical step in peptide synthesis. For instance, tert-butyl esters are cleaved by acids like trifluoroacetic acid (TFA), the same reagent used to remove the N-terminal Boc group. bachem.com In contrast, benzyl esters are typically removed by catalytic hydrogenation. bachem.com This differential reactivity allows for orthogonal protection strategies, where one protecting group can be removed without affecting another.